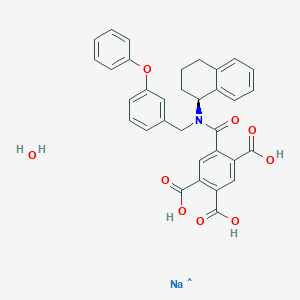
DCBCI0901
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor this compound binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.
Aplicaciones Científicas De Investigación
Dynamic Consent in Research Networks Dynamic consent (DC) is a concept that enhances participant engagement in biomedical research. It offers a personalized, digital interface for two-way communication between researchers and participants, enabling individuals to manage their consent preferences. This system is crucial for biobanking and could be relevant to other research domains (Kaye et al., 2014).
Interoperability in Scientific Workflow Sharing The FP7 SHIWA project developed solutions like Coarse-Grained Interoperability (CGI) for sharing workflows in scientific research, allowing the integration and running of complex applications on Distributed Computing Infrastructures (DCI). This enhances collaborative research by enabling easier sharing of scientific workflows (Terstyánszky et al., 2014).
Advancements in Dendritic Cell (DC) Research Novel murine DC lines (MutuDC) derived from splenic CD8α conventional DC tumors retain major features of their in vivo counterpart. These lines are instrumental for DC research due to ease of derivation and maintenance, offering a powerful tool for exploring DC functions and implications (Fuertes Marraco et al., 2012).
Evolution of Dynamic Combinatorial Chemistry (DCC) DCC, the chemistry of complex systems under thermodynamic control, has evolved to have applications in areas like catalysis, fragrance release, and responsive materials. This technique has contributed to the understanding of molecular networks and systems, providing valuable insights into chemistry and biology (Cougnon & Sanders, 2012).
Dendritic Cell (DC) Infiltration in Cancer Research The infiltration of plasmacytoid DC (pDC) and conventional DC (cDC) in tumors, specifically in triple-negative breast cancer (TNBC), correlates with better survival rates. This highlights the importance of DC in the tumor immune microenvironment and its potential as a therapeutic target (Oshi et al., 2020).
Dendritic Cells in Stem/Progenitor Cell Stimulation Dendritic cells (DCs) can stimulate Hematopoietic Stem/Progenitor Cells (HSPC), generating a therapeutic cell population that can be used for treating blood vessel malfunction. This discovery opens new avenues in the treatment of cardiovascular diseases and blood vessel issues (Porat et al., 2011).
Nucleic Acid Targeted and Inspired Structures by DCC DCC has been utilized for creating structures for sequence- and structure-selective recognition of oligonucleotides, contributing to the development of new materials based on nucleic acids and new methods for nucleic acid modification (Miller, 2012).
Data Coordinating Center (DCC) in Biomedical Research The Diesel Combustion Collaboratory (DCC) develops collaborative technologies for combustion research, demonstrating the importance of data sharing, collaboration, and advanced computational tools in scientific research (Pancerella et al., 1999).
Multidisciplinary Teams in Biomedical Research Multidisciplinary teams, like the Division of Computational Bioscience (DCB) at NIH, play a crucial role in advancing scientific discovery and translating discoveries into clinical practice. This highlights the importance of collaborative, interdisciplinary approaches in research (Martino, 2004).
Scientific Data Curation Education The Data Curation Education in Research Centers (DCERC) program addresses the need for scientific data curation professionals, illustrating the importance of data management in modern research (Kelly et al., 2013).
Propiedades
Fórmula molecular |
C24H27NO5 |
|---|---|
SMILES |
Unknown |
Apariencia |
Solid powder |
Sinónimos |
DCBCI0901; DCBCI-0901; DCBCI 0901.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)